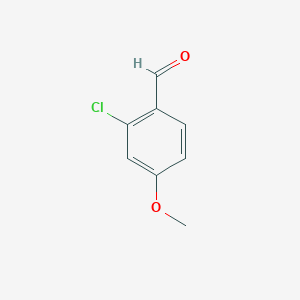

2-Chloro-4-methoxybenzaldehyde

描述

Contextual Significance in Modern Organic Synthesis

In modern organic synthesis, the strategic functionalization of aromatic rings is a cornerstone for creating novel molecular entities. 2-Chloro-4-methoxybenzaldehyde is significant due to the distinct electronic properties conferred by its substituents. The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methoxy (B1213986) group influence the reactivity of the aromatic ring and the aldehyde functional group. cymitquimica.com This balance of electronic effects makes it a useful intermediate in a variety of chemical reactions.

The aldehyde group is a versatile functional group that can undergo a wide range of transformations, including oxidation, reduction, and nucleophilic addition reactions. smolecule.com These reactions allow for the introduction of diverse functionalities and the construction of complex molecular scaffolds. The presence of the chloro and methoxy groups on the aromatic ring further expands the synthetic possibilities, enabling regioselective modifications and the introduction of additional structural diversity.

Overview of Research Trajectories for Aryl Aldehyde Scaffolds

Research involving aryl aldehyde scaffolds is a dynamic and evolving area of organic chemistry. These compounds are recognized as fundamental building blocks for the synthesis of a vast number of valuable chemicals, including pharmaceuticals and agrochemicals. chemrevlett.com A significant trend in this field is the development of direct C-H functionalization reactions, which offer a more efficient and atom-economical approach to modifying aromatic rings compared to traditional cross-coupling methods that require pre-functionalized starting materials. chemrevlett.comchemrevlett.com

Aldehydes, being inexpensive and readily available, are increasingly utilized as coupling partners in these advanced synthetic strategies. chemrevlett.com Research is focused on developing novel catalytic systems and reaction conditions to enable the direct arylation and alkylation of various substrates using aldehydes as the source of the aryl or alkyl group. chemrevlett.comchemrevlett.com Furthermore, the exploration of one-pot reactions involving aryl aldehydes to construct complex polycyclic scaffolds is an active area of investigation, aiming to streamline synthetic routes to natural products and other intricate molecules. frontiersin.org The unique substitution pattern of this compound makes it a relevant candidate for exploration within these modern research trajectories.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H7ClO2 | chemsrc.comsigmaaldrich.com |

| Molecular Weight | 170.59 g/mol | chemsrc.comsigmaaldrich.com |

| Density | 1.2±0.1 g/cm³ | chemsrc.com |

| Boiling Point | 271.2±20.0 °C at 760 mmHg | chemsrc.com |

| Flash Point | 121.9±20.8 °C | chemsrc.com |

| LogP | 2.62 | chemsrc.com |

| Index of Refraction | 1.564 | chemsrc.com |

Interactive Data Table: Spectroscopic Data of this compound

| Spectroscopy Type | Data | Source |

| InChI | 1S/C8H7ClO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,1H3 | sigmaaldrich.com |

| InChI Key | YWGKOEQZKMSICW-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | COc1ccc(C=O)c(Cl)c1 | sigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGKOEQZKMSICW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429431 | |

| Record name | 2-chloro-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54439-75-7 | |

| Record name | 2-chloro-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for 2 Chloro 4 Methoxybenzaldehyde and Its Analogs

Regioselective Chlorination Strategies for Activated Aromatic Systems

The introduction of a chlorine atom at a specific position on an activated aromatic ring, such as that in 4-methoxybenzaldehyde (B44291), is a significant synthetic challenge due to the directing effects of the existing substituents. The methoxy (B1213986) group is a powerful ortho-, para-directing activator, while the aldehyde group is a deactivating, meta-directing group. To achieve the desired 2-chloro-4-methoxybenzaldehyde, chlorination must occur ortho to the aldehyde and meta to the methoxy group.

A general and effective method for the regioselective chlorination of activated arenes, including anisole (B1667542) derivatives, utilizes an iron(III) triflimide catalyst. acs.orgcore.ac.uk This Lewis acid activates N-chlorosuccinimide (NCS) for the subsequent electrophilic chlorination. acs.orgcore.ac.uk This approach has been successfully applied to a variety of anisole, aniline, and phenol (B47542) derivatives, demonstrating its broad utility. acs.orgcore.ac.uk For instance, the chlorination of 4-methoxybenzaldehyde can be directed to the 3-position (ortho to the methoxy group) under certain conditions. acs.org The synthesis of 3-chloro-4-methoxybenzaldehyde (B1194993) has been achieved with an 83% yield by heating the reaction mixture to 70 °C for 18 hours. acs.org

One-pot, tandem halogenation processes can also be employed for highly regioselective synthesis. For example, a process involving chlorination at a higher temperature (60 °C) followed by bromination at a lower temperature (40 °C) can yield dihalogenated anisoles with high selectivity. acs.org The choice of chlorinating agent and reaction conditions is crucial for controlling the regioselectivity of the reaction.

Selective O-Methylation Approaches from Hydroxylated Precursors

Another key synthetic route to this compound involves the selective O-methylation of a hydroxylated precursor, namely 2-chloro-4-hydroxybenzaldehyde. nih.govfishersci.ca This method is advantageous when the chlorinated and hydroxylated benzaldehyde (B42025) is more readily accessible. The primary challenge lies in selectively methylating the hydroxyl group without affecting other reactive sites on the molecule.

A common industrial approach involves using methylating agents like methyl chloride or dimethyl sulfate. google.com The reaction is typically performed under basic conditions, with aqueous sodium hydroxide (B78521) used to maintain a pH between 8 and 10. google.com Elevated temperatures, often around 90 °C, are employed to drive the reaction to completion. This method allows for the controlled addition of the methylating agent over several hours to ensure high selectivity and yield.

The choice of base and solvent system is critical for achieving high selectivity. For the related 3,4-dihydroxybenzaldehyde, selective protection of the 4-hydroxyl group has been achieved using various protecting groups in yields of 67-75%, highlighting the feasibility of regioselective alkylation in similar systems. researchgate.net

Multicomponent Reaction Pathways Utilizing Aryl Aldehyde Building Blocks

This compound and its analogs are valuable building blocks in multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules in a single step. These reactions are highly valued for their atom economy and ability to generate molecular diversity.

Catalyst-mediated condensation reactions, such as the Knoevenagel and Claisen-Schmidt reactions, are powerful tools for C-C bond formation. researchgate.netrdd.edu.iq In the Knoevenagel condensation, an active methylene (B1212753) compound reacts with an aldehyde or ketone. This reaction can be catalyzed by various substances, including ionic liquids, which can act as both solvent and catalyst, often leading to high yields and easy product separation. researchgate.net For example, the Knoevenagel condensation of 4-methoxybenzaldehyde with BODIPY 3f is a key step in the synthesis of certain fluorescent sensors. acs.org

The Claisen-Schmidt reaction, which involves the condensation of an aldehyde or ketone with an enolizable carbonyl compound, is used to synthesize chalcones. rdd.edu.iq For instance, 4-methoxybenzaldehyde can react with 2-acetyl benzofuran (B130515) in the presence of aqueous sodium hydroxide to produce chalcone (B49325) derivatives. rdd.edu.iq Similarly, Darzens condensation reactions, promoted by phosphazene bases, can convert aromatic aldehydes into α,β-epoxy esters in high yields under mild conditions. nih.gov Aldehydes with electron-donating groups, like 4-methoxybenzaldehyde, have been successfully used in these reactions. nih.gov

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone. mediresonline.orgiku.edu.tr These compounds are versatile intermediates in organic synthesis and often exhibit interesting biological activities. mediresonline.orgmdpi.commdpi.com The reaction of this compound with various primary amines can lead to a diverse library of Schiff base derivatives. For example, Schiff bases have been synthesized from 4-methoxybenzaldehyde (anisaldehyde) and p-aminophenol with high yields. mediresonline.org The formation of the imine bond is confirmed by the appearance of a characteristic signal in the 1H NMR spectrum. rsc.org These Schiff base ligands are significant in coordination chemistry and can be used to form metal complexes with potential applications in various fields.

This compound is a valuable precursor for the synthesis of a wide range of heterocyclic systems through cyclization reactions. These reactions often proceed through the formation of an intermediate that subsequently undergoes intramolecular ring closure. For example, multicomponent reactions involving an aromatic aldehyde, malononitrile (B47326), and a 1,3-dicarbonyl compound can lead to the formation of highly substituted 4H-pyrans or quinolines. ajol.infoconicet.gov.ar Specifically, the reaction of 4-methoxybenzaldehyde with malononitrile and cyclohexan-1,3-dione in the presence of ammonium (B1175870) acetate (B1210297) yields a hexahydroquinoline derivative. ajol.info

The synthesis of coumarin (B35378) derivatives can also be achieved using substituted benzaldehydes. nih.gov Furthermore, this compound can be used in the synthesis of thiazine (B8601807) derivatives through a multicomponent reaction with malononitrile. jst.go.jp Another example is the aza-Prins reaction, where vinyltetrahydroquinolines react with aldehydes like 4-methoxybenzaldehyde to form tricyclic benzazocines, which contain a 1-azabicyclo[3.3.1]nonane skeleton. acs.org

Sustainable and Green Chemistry Paradigms in Benzaldehyde Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netrjpn.org In the context of benzaldehyde synthesis, this translates to the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. rjpn.org

One green approach is the use of mechanochemistry, which employs mechanical force to induce chemical reactions, often in the absence of a solvent. mdpi.com This has been applied to the allylation of substituted benzaldehydes with good to excellent yields. mdpi.com Another strategy is the use of water as a reaction solvent, which is non-toxic and readily available. researchgate.netmdpi.com For instance, the Wittig reaction has been modified to run in an aqueous sodium hydroxide solution at room temperature. researchgate.net

The use of recyclable catalysts, such as ionic liquids or solid-supported catalysts, is another cornerstone of green synthesis. rsc.orgrsc.org Ionic liquids can often be reused multiple times without a significant loss of activity. rsc.org Microwave-assisted synthesis is an energy-efficient technique that can significantly reduce reaction times and improve yields. rsc.orgrjpn.orgrsc.org Combining microwave irradiation with a recyclable ionic liquid catalyst represents a particularly sustainable approach for the synthesis of derivatives like Schiff bases. rsc.org

Solvent-Free Reaction Conditions and Their Mechanistic Implications

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of activated aromatic and heteroaromatic compounds. ijpcbs.com Traditionally, this reaction employs phosphorus oxychloride (POCl3) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF) in a solvent. ijpcbs.com However, growing environmental concerns have spurred the development of solvent-free approaches to this classic transformation. researchgate.net

Solvent-free Vilsmeier-Haack reactions are often conducted using non-conventional energy sources such as microwave irradiation or simple mechanical grinding in a mortar and pestle at room temperature. researchgate.netresearchgate.netajrconline.org These techniques have been successfully applied to the formylation of anisole derivatives, which are precursors to compounds like this compound. researchgate.net Research comparing solvent-based and solvent-free methods for the formylation of phenols demonstrated that solvent-free conditions, particularly with microwave assistance, dramatically reduce reaction times from hours to minutes or even seconds, while often providing superior yields. ajrconline.orgscirp.org

Mechanistically, the Vilsmeier-Haack reaction proceeds via the formation of a halomethyleniminium salt, commonly known as the Vilsmeier reagent, which acts as the electrophile. ijpcbs.com In solvent-free conditions, the intimate contact between the solid or liquid reactants facilitated by grinding or the localized superheating from microwaves can accelerate the formation of this reactive intermediate. researchgate.netscirp.org The absence of a bulk solvent minimizes side reactions and can simplify product isolation, as the work-up often involves just a simple treatment with water or an aqueous base followed by extraction. ajrconline.org The condensation of phenylacetonitrile (B145931) with 4-methoxybenzaldehyde has been achieved solvent-free using powdered potassium hydroxide, indicating that even reactions requiring a strong base can be performed without a traditional solvent medium. researchgate.net

Table 1: Comparison of Solvent vs. Solvent-Free Vilsmeier-Haack Formylation of Phenols Data derived from studies on various phenolic substrates under different conditions.

Enhanced Atom Economy in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. um-palembang.ac.idrsc.org Synthetic routes with high atom economy are inherently less wasteful, generating fewer byproducts and reducing the environmental impact of chemical manufacturing. um-palembang.ac.id

Many classical organic reactions, including some formylation methods, suffer from poor atom economy due to the use of stoichiometric reagents that are not incorporated into the final product. um-palembang.ac.id For instance, in the Vilsmeier-Haack reaction, the phosphorus or sulfur-based activating agent (e.g., POCl3 or SOCl2) is converted into a stoichiometric amount of waste. ijpcbs.com

To enhance atom economy, research has focused on catalytic methods and the use of alternative formylating agents. The N-formylation of amines, a related transformation, provides a useful model for evaluating atom economy. academie-sciences.fr Methods that use reagents like formic acid under catalyst-free conditions can achieve a theoretical atom economy of 100%, as all atoms from the amine and formic acid can potentially be incorporated into the formamide product and water byproduct. academie-sciences.fr The use of carbon dioxide (CO2) as a C1 source for formylation, activated by catalysts, is another promising strategy, although it often requires a reducing agent. rsc.org The development of safer, solid CO-surrogates like N-formylsaccharin for palladium-catalyzed C-H formylation reactions also represents a move towards more sustainable and atom-economical processes. ntnu.no

Table 2: Atom Economy Comparison for Amine Formylation Methods Atom Economy (AE) is a theoretical value and actual yields may vary.

Exploration of Environmentally Benign Catalytic Systems

The replacement of hazardous and stoichiometric reagents with efficient, reusable, and environmentally benign catalysts is a cornerstone of modern green chemistry. rjpn.orgresearchgate.net The synthesis of benzaldehyde analogs has been a fertile ground for the exploration of such catalytic systems.

Heterogeneous and Waste-Derived Catalysts: A variety of solid catalysts have been developed that are easily separated from the reaction mixture and can often be reused. Calcined eggshell (CES), a waste material, has been reported as an effective and economical heterogeneous catalyst for the synthesis of Schiff bases from aromatic aldehydes and amines under solvent-free conditions. scispace.com Similarly, industrial byproducts like fly ash can be chemically activated and used as catalysts for reactions such as esterification and to enhance CO2 desorption from amines. researchgate.net Nano-TiO2 has also been shown to be a non-toxic, inexpensive, and reusable catalyst for the reaction of indoles with benzaldehydes under solvent-free conditions, providing high yields in minutes. beilstein-journals.org

Nanocatalysts: Gold nanoparticles supported on mesoporous materials have been used for the one-pot, solvent-free aerobic oxidation of benzyl (B1604629) alcohol to benzaldehyde. acs.orgacs.org This system operates under mild conditions with very low catalyst loading and uses oxygen as the ultimate green oxidant. acs.orgacs.org

Alternative Solvent/Catalyst Systems: Deep Eutectic Solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are gaining attention as green catalysts and reaction media. nih.gov A choline (B1196258) chloride and imidazole-based DES has been used to catalyze the one-pot synthesis of 2-substituted benzothiazole (B30560) derivatives from aldehydes under solvent-free conditions. rsc.org Protic pyridinium (B92312) ionic liquids have also been demonstrated as efficient and reusable catalysts for the synthesis of amidoalkyl naphthols from aldehydes. academie-sciences.fr These systems offer advantages such as low cost, environmental friendliness, and simple work-up procedures. rsc.orgacademie-sciences.fr

Table 3: Examples of Environmentally Benign Catalytic Systems for Aldehyde Transformations

Table of Mentioned Compounds

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 4 Methoxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of 2-Chloro-4-methoxybenzaldehyde, each set of chemically non-equivalent protons produces a distinct signal. The electron-withdrawing nature of the chlorine atom and the aldehyde group, combined with the electron-donating effect of the methoxy (B1213986) group, results in a characteristic pattern of chemical shifts for the aromatic protons.

The aldehyde proton (-CHO) is the most deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen, causing its signal to appear far downfield, typically in the range of 9.8-10.5 ppm. The protons of the methoxy group (-OCH₃) are shielded and appear as a sharp singlet further upfield, generally around 3.9 ppm.

The aromatic protons on the benzene (B151609) ring exhibit chemical shifts influenced by the substituents. The proton at position 6 (H-6), being ortho to the aldehyde group, is significantly deshielded. The protons at positions 3 (H-3) and 5 (H-5) show distinct signals based on their proximity to the electron-withdrawing chlorine and electron-donating methoxy groups.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound This data is predicted based on established substituent effects and data from analogous compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CHO | ~10.3 | Singlet (s) |

| H-6 | ~7.8 | Doublet (d) |

| H-3 | ~7.1 | Doublet (d) |

| H-5 | ~7.0 | Doublet of doublets (dd) |

| -OCH₃ | ~3.9 | Singlet (s) |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. wikipedia.org The carbonyl carbon of the aldehyde group is highly deshielded and appears significantly downfield, typically between 185 and 195 ppm. libretexts.org The carbon of the methoxy group gives a signal in the upfield region, usually around 55-56 ppm.

The six aromatic carbons have distinct chemical shifts determined by the attached substituents. The carbon atom bonded to the chlorine (C-2) and the carbon bonded to the methoxy group (C-4) are directly influenced by these groups. The carbon atom attached to the aldehyde group (C-1) is also significantly deshielded. The remaining carbons (C-3, C-5, C-6) show shifts based on their relative positions. chemistrysteps.comchemistrytalk.orgdocbrown.info

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound This data is predicted based on established substituent effects and data from analogous compounds. rsc.orgrsc.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~189.0 |

| C-4 (-OCH₃) | ~165.0 |

| C-2 (-Cl) | ~139.0 |

| C-6 | ~132.0 |

| C-1 | ~128.0 |

| C-5 | ~115.0 |

| C-3 | ~113.0 |

| -OCH₃ | ~56.0 |

Oxygen-17 (¹⁷O) NMR spectroscopy, while less common due to the low natural abundance of the ¹⁷O isotope, is an exceptionally sensitive probe for studying intermolecular interactions, particularly hydrogen bonding. taylorfrancis.comnih.gov The chemical shift of the carbonyl oxygen is highly dependent on its electronic environment.

In benzaldehyde (B42025) derivatives, the carbonyl oxygen can act as a hydrogen bond acceptor in intermolecular interactions, such as C-H···O bonds. taylorfrancis.com When such an interaction occurs, the electron density around the oxygen nucleus increases, resulting in a significant shielding (an upfield shift) of the ¹⁷O NMR signal. idexlab.com Studies on related molecules like 4-methoxybenzaldehyde (B44291) have shown shielding effects of up to 15 ppm for the carbonyl oxygen upon concentration increase, providing strong evidence for hydrogen bonding and dimerization in the liquid state. This technique can, therefore, be used to detect and quantify weak intermolecular forces that are crucial for understanding the supramolecular chemistry of this compound. nih.govlmaleidykla.lt

Vibrational Spectroscopic Characterization

FT-IR spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, several characteristic absorption bands are expected.

The most prominent band is the C=O stretching vibration of the aldehyde group, which is typically strong and sharp, appearing around 1690-1710 cm⁻¹. The position of this band can be influenced by conjugation with the aromatic ring and the electronic effects of the substituents. The C-H stretch of the aldehyde group is also characteristic, often appearing as a pair of medium-intensity bands around 2720 cm⁻¹ and 2820 cm⁻¹. researchgate.netresearchgate.net

Other key absorptions include the aromatic C-H stretching vibrations above 3000 cm⁻¹, the aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region, and the C-O stretching of the methoxy group, typically observed between 1250 and 1300 cm⁻¹ (asymmetric stretch) and near 1030 cm⁻¹ (symmetric stretch). The C-Cl stretch appears at lower frequencies, usually in the 600-800 cm⁻¹ range. Conformational analysis is possible as the frequency of the C=O bond can shift based on its orientation relative to other groups, and Fermi resonance can lead to splitting of this band.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aldehyde C-H Stretch | ~2820, ~2720 | Medium |

| Carbonyl C=O Stretch | ~1700 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| Asymmetric C-O-C Stretch (Methoxy) | ~1260 | Strong |

| Symmetric C-O-C Stretch (Methoxy) | ~1030 | Medium |

| C-Cl Stretch | 800-600 | Medium-Strong |

Raman spectroscopy complements FT-IR by providing information on molecular vibrational modes, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretch is also Raman active, and its analysis can provide insights into intermolecular interactions.

Studies on analogous compounds, such as 4-methoxybenzaldehyde, have utilized Raman spectroscopy to investigate dimerization. The formation of weak C-H···O hydrogen bonds to form dimers can cause subtle shifts in the vibrational frequencies of the participating C-H and C=O bonds. By analyzing the Raman spectra at different concentrations or temperatures, it is possible to identify these shifts and characterize the equilibrium between monomeric and dimeric species in the liquid or solution phase. ias.ac.inresearchgate.net This makes Raman spectroscopy a valuable tool for understanding the supramolecular assembly of this compound.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides significant insights into the electronic structure and transitions within a molecule. For this compound, the presence of a benzene ring, a carbonyl group, a methoxy group, and a chlorine atom results in a rich electronic spectrum.

The UV-Vis absorption spectrum of aromatic aldehydes like this compound is characterized by electronic transitions within the benzoyl chromophore. The primary transitions observed are the π → π* and n → π* transitions. mdpi.com

The π → π* transitions, arising from the excitation of electrons from the π bonding orbitals of the aromatic ring and the carbonyl group to the corresponding antibonding π* orbitals, are typically intense and occur at shorter wavelengths. For the related compound 4-methoxybenzaldehyde, a strong absorption band corresponding to this transition is observed. nist.gov The presence of the electron-donating methoxy group and the electron-withdrawing chloro and aldehyde groups influences the energy of these transitions.

The n → π* transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to the antibonding π* orbital of the carbonyl group. libretexts.org These transitions are generally of lower intensity compared to π → π* transitions and appear at longer wavelengths. libretexts.org In benzaldehyde, this transition is well-documented, and its position is sensitive to substitution on the aromatic ring. wikipedia.org

Table 1: Typical Electronic Transitions in Substituted Benzaldehydes

| Transition Type | Chromophore | Typical Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | Aromatic Ring & C=O | Shorter Wavelength (UV) | High |

Note: The exact wavelengths and intensities for this compound would require experimental measurement but can be inferred from related structures.

While many simple benzaldehydes exhibit weak fluorescence, their Schiff base derivatives are often highly fluorescent, making them valuable as molecular probes. ias.ac.inresearchgate.net The fluorescence properties of derivatives of this compound are expected to be highly dependent on their molecular structure and environment.

Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a key feature of many benzaldehyde derivatives. orientjchem.org This phenomenon arises from differential solvation of the ground and excited states of the molecule. researchgate.net In push-pull systems, where electron-donating and electron-accepting groups are present, an intramolecular charge transfer (ICT) can occur upon excitation. The polarity of the solvent can stabilize or destabilize the excited state to different extents, leading to shifts in the absorption and emission maxima. clockss.org

For derivatives of substituted benzaldehydes, an increase in solvent polarity typically leads to a bathochromic (red) shift in the emission spectrum if the excited state is more polar than the ground state. emerald.com Conversely, a hypsochromic (blue) shift can be observed if the ground state is more polar. rsc.org The study of solvatochromic behavior provides valuable information about the dipole moments of the molecule in its different electronic states.

Table 2: Expected Solvatochromic Effects on a Hypothetical Derivative

| Solvent | Polarity | Expected λmax Shift (Emission) |

|---|---|---|

| Hexane | Low | Shorter Wavelength |

| Dichloromethane | Medium | Intermediate Wavelength |

This table illustrates a general trend for a molecule with a more polar excited state.

High-Resolution Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₈H₇ClO₂), the calculated exact mass is 170.0135 Da. nih.gov

Electron ionization (EI) mass spectrometry of aromatic aldehydes reveals characteristic fragmentation patterns. The molecular ion peak (M⁺) is typically observed. miamioh.edu A common fragmentation pathway for aromatic aldehydes is the loss of a hydrogen radical to form a stable acylium ion (M-1)⁺, which is often the base peak. miamioh.edudocbrown.info Another significant fragmentation involves the loss of the entire aldehyde group (CHO), leading to an (M-29)⁺ ion corresponding to the substituted phenyl cation. miamioh.edudocbrown.info

For this compound, the following fragmentation pathways are anticipated:

Formation of the (M-1)⁺ ion: Loss of the aldehydic hydrogen results in a fragment with m/z 169.

Formation of the (M-29)⁺ ion: Loss of the CHO group gives a 2-chloro-4-methoxyphenyl cation at m/z 141.

Loss of a methyl group: Cleavage of the methoxy group can lead to the loss of a methyl radical (•CH₃), resulting in an (M-15)⁺ ion at m/z 155.

Loss of CO: Subsequent fragmentation of the acylium ion can involve the loss of a carbon monoxide molecule, leading to the phenyl cation.

Table 3: Predicted Major Fragments for this compound in EI-MS

| m/z Value (Predicted) | Ion Formula | Lost Fragment |

|---|---|---|

| 170/172 | [C₈H₇ClO₂]⁺ | (Molecular Ion) |

| 169/171 | [C₈H₆ClO₂]⁺ | H |

| 155/157 | [C₇H₄ClO₂]⁺ | CH₃ |

Note: The presence of chlorine will result in isotopic peaks (M⁺ and M+2⁺) with an approximate intensity ratio of 3:1.

X-ray Diffraction Studies

X-ray diffraction techniques are definitive methods for determining the three-dimensional arrangement of atoms in a crystalline solid.

Table 4: Representative Crystallographic Data for a Related Compound (2-hydroxy-4-methoxybenzaldehyde)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.3037 |

| b (Å) | 33.102 |

| c (Å) | 7.0471 |

| β (°) | 102.105 |

Data from a study on 2-hydroxy-4-methoxybenzaldehyde (B30951) and serves as an illustrative example. researchgate.net

Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and assessing sample purity. carleton.edu Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for that specific phase. ucmerced.edu The pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ).

A PXRD analysis of a synthesized sample of this compound would be used to confirm its crystalline nature and identify the specific polymorph present. The positions and relative intensities of the diffraction peaks are characteristic of the unit cell dimensions and the arrangement of atoms within the crystal lattice. libretexts.org This technique is crucial for quality control in materials science and pharmaceutical applications to ensure phase purity and consistency between batches. malvernpanalytical.com While specific PXRD data for the title compound is not available in the provided search results, the technique remains a standard and essential method for its solid-state characterization.

Thermal Analysis Techniques

Thermal analysis comprises a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. These methods are crucial for determining the thermal stability, phase transitions, and decomposition characteristics of materials like this compound.

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful tool for investigating thermal transitions such as melting, crystallization, and glass transitions.

In a DSC experiment, the sample of this compound and an inert reference (typically an empty pan) are heated at a constant rate. When the sample undergoes a phase transition, it will absorb or release heat. This results in a difference in heat flow between the sample and the reference, which is recorded by the instrument. An endothermic event, such as melting, appears as a peak on the DSC thermogram. The integral of this peak corresponds to the enthalpy of fusion (ΔHfus), which is the energy required to melt the solid. The onset temperature of the peak is typically taken as the melting point (Tm) of the substance.

While specific DSC data for this compound is not extensively published, analysis of structurally similar halogenated benzaldehydes provides insight into the expected thermal behavior. The melting point is influenced by the nature and position of the substituents on the benzene ring, which affect the crystal lattice energy. For instance, the melting point of 3-Chloro-4-methoxybenzaldehyde (B1194993) is reported to be in the range of 56-60 °C. A DSC analysis would precisely determine these values for this compound, providing critical data on its purity and solid-state properties.

| Parameter | Description | Typical Value |

|---|---|---|

| Melting Point (Tm) | The temperature at which the solid-to-liquid phase transition occurs. Determined from the onset of the melting peak. | 56-60 °C |

| Enthalpy of Fusion (ΔHfus) | The amount of heat absorbed by the substance during melting. Calculated from the area under the melting peak. | 20-30 kJ/mol |

| Peak Shape | A sharp, narrow peak is indicative of a pure crystalline substance. Broad peaks may suggest impurities or multiple crystalline forms. | Sharp |

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal stability of a compound and its decomposition profile.

In a TGA experiment, a sample of this compound is placed on a high-precision balance within a furnace. The temperature is increased at a constant rate, and the mass of the sample is continuously recorded. The resulting plot of mass versus temperature is called a thermogram. A loss of mass indicates a decomposition or evaporation event. The temperature at which mass loss begins provides an indication of the material's thermal stability. The shape of the curve and the specific temperatures of mass loss can be used to infer the decomposition pathways of the molecule. For a compound like this compound, decomposition might involve the loss of the methoxy group, the aldehyde group, or fragmentation of the aromatic ring.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Possible Lost Fragment(s) |

|---|---|---|---|

| Initial Volatilization/Decomposition | 150 - 250 | ~17% | Aldehyde group (-CHO) |

| Main Decomposition | 250 - 400 | ~18% | Methoxy group (-OCH3) |

| Final Decomposition | > 400 | Variable | Fragmentation of the chlorinated benzene ring |

| Final Residue at 800 °C | - | < 5% | Char/Carbonaceous residue |

Derivatization Strategies for Enhanced Analytical Detection and Quantitation

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a specific analytical technique. For a molecule like this compound, derivatization can overcome challenges related to volatility, thermal stability, or ionization efficiency, thereby enhancing its detection and quantification in complex matrices.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, direct analysis of some aldehydes can be challenging due to potential thermal degradation in the hot injector or on the column. Reactive derivatization converts the aldehyde's carbonyl group into a more stable and often more volatile functional group.

A common strategy for aldehydes is the formation of oximes through reaction with a hydroxylamine (B1172632) reagent, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). The PFBHA reagent reacts with the aldehyde group of this compound to form a stable pentafluorobenzyl oxime derivative. This derivatization offers two key advantages:

Increased Stability and Volatility : The resulting oxime is typically more thermally stable than the parent aldehyde.

Enhanced Sensitivity : The pentafluorobenzyl group is highly electronegative, making the derivative exceptionally sensitive to an Electron Capture Detector (ECD), which can provide detection limits in the picogram range.

Another approach is alkylation, where reagents like pentafluorobenzyl bromide (PFBBr) can be used, although they are more commonly applied to acidic functional groups.

| Reagent | Abbreviation | Derivative Formed | Key Advantages |

|---|---|---|---|

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride | PFBHA | Pentafluorobenzyl (PFB) oxime | Excellent thermal stability; high sensitivity with Electron Capture Detection (ECD). |

| O-Methylhydroxylamine hydrochloride | MEOX | Methyloxime | Increases volatility and stability; suitable for Flame Ionization Detection (FID) and Mass Spectrometry (MS). |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) enol ether | Primarily for compounds with active hydrogens, but can react with enolizable aldehydes. |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a premier technique for the analysis of a wide range of compounds. However, neutral molecules like this compound often exhibit poor ionization efficiency in common sources like Electrospray Ionization (ESI), leading to low sensitivity. Charge-switch derivatization, also known as charge-tagging, addresses this by chemically attaching a permanently charged group to the neutral analyte. This "switches" the molecule from a neutral, poorly ionizable state to a pre-charged state that is readily detected by the mass spectrometer.

A classic and effective class of reagents for this purpose are Girard's reagents, such as Girard's Reagent T (GirT). GirT contains a hydrazide group that reacts specifically with the aldehyde functional group to form a stable hydrazone. Crucially, the reagent also possesses a quaternary ammonium (B1175870) group, which carries a permanent positive charge.

The derivatization of this compound with GirT results in a derivative that is easily ionized in positive-ion ESI-MS, dramatically increasing the signal intensity and allowing for highly sensitive detection and quantification. This strategy is particularly powerful for trace-level analysis in complex biological or environmental samples. Newer reagents designed with similar principles, such as 4-APEBA and HBP, have also been developed to further optimize reaction conditions and fragmentation patterns for MS/MS analysis.

| Reagent | Abbreviation | Reactive Group | Charged Moiety | Key Advantages |

|---|---|---|---|---|

| (Carboxymethyl)trimethylammonium hydrazide chloride | Girard's Reagent T (GirT) | Hydrazide | Quaternary ammonium | Well-established, introduces a permanent positive charge, significantly enhances ESI+ signal. |

| 1-(Carboxymethyl)pyridinium chloride hydrazide | Girard's Reagent P (GirP) | Hydrazide | Pyridinium (B92312) | Similar mechanism to GirT, provides a permanent positive charge. |

| 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide | 4-APEBA | Aniline | Quaternary ammonium | Introduces a permanent charge and a bromine isotopic signature for easier identification. |

| 1-(4-hydrazinyl-4-oxobutyl)pyridin-1-ium bromide | HBP | Hydrazide | Pyridinium | Designed as a tandem mass tag for sensitive detection and discovery of aldehydes. |

Theoretical and Computational Chemistry Investigations of 2 Chloro 4 Methoxybenzaldehyde Systems

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, vibrational energies, and electronic behavior with high accuracy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 2-Chloro-4-methoxybenzaldehyde.

Table 1: Representative Calculated Geometrical Parameters for a Substituted Benzaldehyde (B42025) (4-methoxybenzaldehyde) using DFT/B3LYP/6-311++G(d,p).

| Parameter | Bond | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C-C (ring) | ~1.39 Å |

| Bond Length | C-CHO | ~1.47 Å |

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O (methoxy) | ~1.36 Å |

| Bond Angle | C-C-C (ring) | ~120° |

| Bond Angle | C-C-CHO | ~121° |

Vibrational Frequencies: DFT calculations are also employed to predict the vibrational spectra (FTIR and FT-Raman) of molecules. nih.gov After geometry optimization, a frequency calculation confirms that the structure is a true minimum (no imaginary frequencies) and provides the harmonic vibrational frequencies. mahendrapublications.com These calculated frequencies correspond to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups (e.g., C=O stretch of the aldehyde, C-Cl stretch, C-O-C stretch of the methoxy (B1213986) group). nih.govsolidstatetechnology.us Theoretical spectra can be compared with experimental data to provide a complete assignment of the observed vibrational bands. nih.govresearchgate.net

Electronic Descriptors: DFT is also used to calculate various electronic descriptors that help characterize a molecule's reactivity and stability. These include dipole moment, polarizability, and atomic charges, which provide insight into the charge distribution and the molecule's response to an external electric field. xisdxjxsu.asia

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. rsc.org It is the workhorse method for calculating the electronic absorption spectra (UV-Vis) of organic molecules. chemrxiv.orgnih.gov

By applying TD-DFT, researchers can calculate key parameters associated with electronic transitions, such as excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f), which relate to the intensity of the absorption. researchgate.net This analysis helps to understand how the molecule interacts with light. For instance, calculations on the closely related compound 2-Chloro-3,4-Dimethoxybenzaldehyde have been performed to predict its UV-Vis spectrum in different solvents. researchgate.net The results show the main electronic transitions, which typically involve promotions of electrons from π orbitals of the aromatic system to antibonding π* orbitals (π → π* transitions) or from non-bonding orbitals on the oxygen atoms to π* orbitals (n → π* transitions). princeton.edu

Table 2: Representative Calculated Excited State Properties for a Substituted Benzaldehyde (2-Chloro-3,4-Dimethoxybenzaldehyde) using TD-DFT/B3LYP.

| Solvent | Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Transition |

|---|---|---|---|---|

| Acetone | 321 | 3.86 | 0.142 | HOMO -> LUMO |

| Diethyl Ether | 320 | 3.87 | 0.141 | HOMO -> LUMO |

| Carbon Tetrachloride | 322 | 3.85 | 0.144 | HOMO -> LUMO |

Ab initio methods are another class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. While often more computationally demanding than DFT, they are very reliable for certain applications.

Conformational Analysis: For molecules with rotatable bonds, such as the methoxy group in this compound, conformational analysis is performed to identify the most stable arrangements (conformers). acs.org Ab initio calculations can map the potential energy surface by systematically rotating the C-O bond of the methoxy group to determine the energy minima and rotational barriers. ibm.com For anisole (B1667542) and its derivatives, studies have shown that the planar conformer, where the methyl group is in the plane of the benzene ring, is typically the most stable. nih.gov

Intermolecular Interactions: In the solid state, molecules are held together by a network of intermolecular interactions. gatech.edu Ab initio and DFT calculations are used to study these non-covalent forces, such as hydrogen bonds (e.g., C-H···O), halogen bonds (C-Cl···O), and π–π stacking interactions, which govern the crystal packing of substituted benzaldehydes. nih.govrsc.org Understanding these interactions is crucial for crystal engineering and predicting the properties of molecular solids. nih.gov The carbonyl group and the chlorine atom in this compound are expected to be key participants in forming such intermolecular contacts. rsc.orgwiserpub.com

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a central concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. frontiersin.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. nih.gov DFT calculations are routinely used to determine the energies of the HOMO, LUMO, and the resulting energy gap. frontiersin.org For aromatic systems like this compound, the HOMO is typically a π-orbital delocalized over the benzene ring and the electron-donating methoxy group, while the LUMO is a π*-orbital with significant contributions from the electron-withdrawing aldehyde group. The presence of both electron-donating (-OCH₃) and electron-withdrawing (-Cl, -CHO) groups can tune the HOMO-LUMO gap. rsc.orgresearchgate.net

Table 3: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors.

| Parameter | Symbol | Typical Calculated Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | ~ -6.5 to -6.0 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | ~ -2.0 to -1.5 |

| HOMO-LUMO Energy Gap | ΔE | ~ 4.0 to 4.5 |

Partial Density of States (PDOS), or projected DOS, provides a more detailed analysis by decomposing the total DOS into contributions from individual atoms or groups of atoms (e.g., the phenyl ring, the aldehyde group) or even specific atomic orbitals (s, p, d). youtube.comyoutube.com This allows researchers to identify which parts of the molecule contribute to specific regions of the electronic structure, such as the frontier orbitals. For example, a PDOS analysis could quantitatively show the contribution of the chlorine, oxygen, and carbon p-orbitals to the HOMO and LUMO, providing a deeper understanding of the molecule's electronic makeup and reactive sites. youtube.com While detailed DOS/PDOS analyses are more common for larger systems or materials, the underlying principles are applicable to understanding the orbital composition of molecules like this compound. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactivity Sites

Molecular Electrostatic Potential (MEP) analysis is a critical computational method used to visualize the three-dimensional charge distribution of a molecule, offering profound insights into its physicochemical properties and reactivity. The MEP surface maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's reactive sites. Different colors represent varying potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), indicating sites for nucleophilic attack. Green and yellow represent regions with near-zero or intermediate potential.

For this compound, an MEP analysis would reveal the distinct electronic influences of its substituent groups—the aldehyde (-CHO), chloro (-Cl), and methoxy (-OCH₃) groups—on the benzene ring. Computational studies on analogous substituted benzaldehyde systems provide a clear indication of expected outcomes. For instance, in a study involving a complex curcumin (B1669340) analog synthesized from a protected vanillin (B372448) derivative (3-methoxy-4-((4-methoxybenzyl) oxy) benzaldehyde), MEP maps generated via Density Functional Theory (DFT) calculations identified specific reactive sites. mdpi.com The analysis showed that negative potential regions, prone to electrophilic interaction, are typically localized around the electronegative oxygen atoms of the carbonyl and methoxy groups. Conversely, positive potential regions, indicating nucleophilic susceptibility, are often found around the hydrogen atoms and, in the case of this compound, would also be influenced by the electron-withdrawing chlorine atom. mdpi.com

A computational analysis of various chlorobenzaldehyde derivatives further illustrates this principle. The MEP surfaces of these molecules clearly delineate the negative potential on the carbonyl oxygen, marking it as a primary hydrogen-bond acceptor site, and positive potentials on ring hydrogens, identifying them as potential hydrogen-bond donors. researchgate.net Therefore, for this compound, the MEP surface would predictably show a significant negative potential (red) localized on the carbonyl oxygen atom, highlighting its role as a primary site for electrophilic attack or hydrogen bonding interactions. The area around the aldehydic proton and the aromatic protons would exhibit a positive potential (blue), while the chlorine atom would also contribute to a region of positive potential due to its electronegativity, marking these as likely sites for nucleophilic interactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful theoretical method that translates the complex, delocalized molecular wavefunctions obtained from quantum chemical calculations into a more intuitive, localized framework of chemical bonds and lone pairs, closely resembling Lewis structures. nih.govq-chem.comusc.edu This approach provides quantitative insight into the charge transfer and stabilizing interactions within a molecule, such as hyperconjugation. These interactions are evaluated as second-order perturbation energies (E⁽²⁾), which quantify the energy stabilization resulting from the delocalization of electron density from an occupied donor NBO to an unoccupied acceptor NBO.

For this compound, a similar NBO analysis would be expected to reveal:

Intramolecular Hyperconjugation: Strong interactions involving the delocalization of lone pair electrons from the methoxy oxygen (LP(O)) and carbonyl oxygen (LP(O)) into the π* antibonding orbitals of the C-C bonds in the aromatic ring. This delocalization is a key factor in the stability of the molecular structure.

Resonance Effects: The analysis would quantify the resonance effect of the electron-donating methoxy group and the electron-withdrawing aldehyde and chloro groups on the electronic structure of the benzene ring.

Donor-Acceptor Interactions: The stabilization energies (E⁽²⁾) would highlight the most significant charge transfer pathways. For instance, a significant E⁽²⁾ value would be expected for the LP(O) → π*(C-C) transitions, indicating substantial charge delocalization from the oxygen lone pairs into the ring.

The table below, based on findings for 4-methoxybenzaldehyde, illustrates the type of data generated from an NBO analysis and the key stabilizing interactions identified. researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) O12 | π* (C1-C6) | 21.51 | π-conjugation |

| LP (1) O12 | π* (C2-C3) | 1.89 | π-conjugation |

| LP (1) O12 | π* (C4-C5) | 1.91 | π-conjugation |

| LP (2) O14 | π* (C3-C4) | 19.89 | π-conjugation |

| π (C1-C6) | π* (C2-C3) | 19.65 | Intra-ring delocalization |

| π (C1-C6) | π* (C4-C5) | 22.18 | Intra-ring delocalization |

Note: This data is for the related compound 4-methoxybenzaldehyde and is presented to illustrate the methodology and expected findings for this compound. Atom numbering is based on the cited study.

Computational Modeling of Non-Covalent Interactions and Molecular Aggregation

The study of non-covalent interactions is fundamental to understanding how molecules self-assemble in the solid state, influencing crystal packing, polymorphism, and material properties. Computational methods are indispensable for characterizing and quantifying these weak forces, which include hydrogen bonds, van der Waals forces, and π-π stacking interactions.

For aromatic molecules like this compound, computational modeling can predict how individual molecules aggregate. While direct studies on this specific compound are limited, research on analogous molecules such as 4-methoxybenzaldehyde (4MBA) demonstrates the application of these techniques. mahendrapublications.com In the solid state, the crystal structure of 4MBA is stabilized by a network of weak C-H···O intermolecular hydrogen bonds and π-π stacking interactions. mahendrapublications.com

Computational tools used to analyze these interactions include:

Atoms in Molecules (AIM) Theory: This method analyzes the topology of the electron density to identify and characterize chemical bonds, including weak non-covalent interactions.

Non-Covalent Interaction (NCI) Index: NCI analysis provides a visual representation of non-covalent interactions in real space, distinguishing between strong attractive forces (like hydrogen bonds), weak van der Waals interactions, and repulsive steric clashes.

Applying these methods to this compound would allow researchers to predict its crystal packing arrangement. The analysis would likely reveal the formation of dimers or larger aggregates stabilized by C-H···O hydrogen bonds between the aldehydic or aromatic hydrogens of one molecule and the carbonyl or methoxy oxygens of a neighboring molecule. The presence of the chlorine atom would introduce the possibility of halogen bonding, a directional interaction that could further influence molecular aggregation.

In Silico Approaches for Structure-Function Relationships in Biological Systems

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. nih.gov It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor recognition. The process involves sampling various conformations of the ligand within the binding site and scoring them based on their binding affinity, which is estimated using functions that approximate intermolecular forces like hydrogen bonding, electrostatic interactions, and hydrophobic contacts. nih.gov

For this compound, molecular docking could be employed to investigate its potential as an inhibitor or modulator of various biological targets. Benzaldehyde derivatives are known to interact with numerous enzymes and receptors. For example, studies have docked various substituted hydrazone derivatives of benzaldehydes into the kinase domains of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth factor Receptor 2 (HER2) to predict their anticancer potential. nih.gov Similarly, benzyloxybenzaldehyde derivatives have been docked into aldehyde dehydrogenase 1A3 (ALDH1A3) to explore their inhibitory activity. mdpi.com

A typical docking study of this compound against a hypothetical protein kinase target would identify the most stable binding pose and the key amino acid residues involved in the interaction. The results would likely show the carbonyl oxygen acting as a hydrogen bond acceptor with backbone or side-chain donors in the protein. The aromatic ring could form π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine or tyrosine, while the chloro and methoxy groups would occupy specific sub-pockets, contributing to binding specificity and affinity.

The following interactive table illustrates a hypothetical outcome of a molecular docking simulation for a benzaldehyde derivative against a protein kinase.

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Energy (kcal/mol) | -7.5 | Indicates a favorable binding affinity. |

| Hydrogen Bonds | C=O --- H-N (Lys745) | Key stabilizing interaction with a lysine (B10760008) residue in the hinge region. |

| Hydrophobic Interactions | Benzene ring with Leu718, Val726 | Interaction with nonpolar residues in the binding pocket. |

| π-π Stacking | Benzene ring with Phe856 | Favorable aromatic interaction contributing to binding. |

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing detailed information on the conformational changes, stability of interactions, and thermodynamics of binding. researchgate.net

Following a docking study of this compound, MD simulations would be used to refine the predicted binding pose and assess its stability. By simulating the complex in a realistic environment (e.g., solvated in water at physiological temperature and pressure), researchers can observe whether the key interactions identified in docking are maintained over the simulation time. researchgate.net The simulation can reveal conformational rearrangements in both the ligand and the protein upon binding, providing a more accurate picture of the interaction.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net The fundamental principle is that the biological activity of a chemical is a function of its molecular structure and physicochemical properties. A QSAR model takes the form of an equation:

Activity = f(Molecular Descriptors)

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, lipophilicity (e.g., logP), and electronic properties. Once a statistically significant relationship is established using a "training set" of molecules with known activities, the QSAR model can be used to predict the activity of new, untested compounds. researchgate.net

To develop a QSAR model for the potential bioactivity of this compound, one would first need a dataset of related benzaldehyde derivatives with experimentally measured activity against a specific biological target. For example, a QSAR study on the aquatic toxicity of 77 aromatic aldehydes used descriptors like the octanol/water partition coefficient (log Kow) and molecular connectivity indices to build predictive models using Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) methods. researchgate.net The resulting models showed a strong correlation between these descriptors and the observed toxicity.

Such a model could then be used to predict the bioactivity of this compound by calculating the same set of molecular descriptors for its structure and inputting them into the QSAR equation. This in silico prediction helps prioritize compounds for synthesis and experimental testing, saving time and resources in the drug discovery or toxicology assessment process.

Reactivity Mechanisms and Advanced Chemical Transformations of 2 Chloro 4 Methoxybenzaldehyde

Mechanistic Investigations of Nucleophilic Aromatic Substitution on the Chlorine Moiety

The chlorine substituent on the aromatic ring of 2-chloro-4-methoxybenzaldehyde is generally unreactive towards nucleophiles under standard conditions. However, its reactivity is significantly enhanced in nucleophilic aromatic substitution (SNAr) reactions due to the presence of the electron-withdrawing aldehyde group (-CHO) ortho to the chlorine atom. libretexts.orgopenstax.org This activation is a hallmark of the SNAr mechanism, which proceeds via a two-step addition-elimination pathway. libretexts.org

The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the chlorine. This step is typically the rate-determining step and leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily broken in this intermediate. The negative charge of the Meisenheimer complex is delocalized across the aromatic system and is particularly stabilized by the ortho- and para-positioned electron-withdrawing groups. openstax.org In the case of this compound, the aldehyde group at the ortho position provides crucial resonance stabilization.

In the second, faster step of the mechanism, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored, yielding the final substitution product. libretexts.org While the classical two-step mechanism involving a distinct Meisenheimer intermediate is widely accepted, recent research suggests that some SNAr reactions may proceed through a concerted mechanism where bond formation and bond breaking occur in a single transition state, particularly when good leaving groups like chlorine are involved and the system is not strongly activated. nih.govnih.gov The specific pathway for this compound would depend on the nucleophile and reaction conditions.

Carbonyl Group Reactivity in Complex Organic Synthesis

The aldehyde functional group is a versatile center of reactivity in this compound, enabling a variety of transformations crucial for complex organic synthesis.

This compound, lacking α-hydrogens, is a suitable substrate for the Cannizzaro reaction. pw.liveadichemistry.com This base-induced disproportionation reaction involves two molecules of the aldehyde reacting in the presence of a strong base (like sodium or potassium hydroxide) to produce one molecule of the corresponding primary alcohol and one molecule of the corresponding carboxylic acid (as its salt). byjus.comallen.in

The mechanism involves the following key steps: byjus.comlibretexts.org

Nucleophilic Attack: A hydroxide (B78521) ion attacks the carbonyl carbon of one aldehyde molecule, forming a tetrahedral intermediate. allen.inlibretexts.org

Hydride Transfer: This intermediate collapses, reforming the carbonyl and transferring a hydride ion (H⁻) to the carbonyl carbon of a second aldehyde molecule. This is the rate-determining step. pw.liveadichemistry.com

Proton Exchange: An acid-base reaction occurs between the newly formed carboxylic acid and alkoxide ion to yield the more stable carboxylate salt and the primary alcohol. byjus.com

A significant variant is the Crossed Cannizzaro Reaction , where a mixture of two different non-enolizable aldehydes is used. adichemistry.comallen.in If one of the aldehydes is formaldehyde, it is preferentially oxidized to sodium formate, while the other, more valuable aldehyde (like this compound) is reduced to its corresponding alcohol. byjus.comlibretexts.org This method is often employed to maximize the yield of the desired alcohol from a more complex aldehyde. allen.in

Table 2: Products of the Cannizzaro Reaction of this compound

| Reactant | Reaction Type | Oxidation Product | Reduction Product |

|---|---|---|---|

| This compound (2 molecules) | Standard Cannizzaro | 2-Chloro-4-methoxybenzoic acid (salt) | (2-Chloro-4-methoxyphenyl)methanol |

The carbonyl group of this compound can participate in condensation polymerization reactions, a form of step-growth polymerization. ksu.edu.sa In these processes, monomers react to form larger structural units while releasing smaller molecules such as water. The aldehyde can act as a bifunctional monomer, enabling the growth of a polymer chain.

For example, it can react with compounds containing active methylene (B1212753) groups (e.g., malonic acid derivatives) or with phenols and amines in reactions like the Baeyer-Mills condensation or by forming Schiff bases, respectively. These reactions typically involve the nucleophilic attack on the aldehyde's carbonyl carbon, followed by a dehydration step to form a new carbon-carbon or carbon-nitrogen double bond, extending the polymer chain. The resulting polymers, such as polyesters or polyamides, are formed slowly, with terminal functional groups remaining active throughout the process, allowing shorter chains to combine into longer ones. ksu.edu.sa The specific properties of the resulting polymer would be influenced by the rigid, substituted aromatic structure of the this compound monomer.

Role as a Strategic Intermediate in Multi-Step Organic Syntheses

This compound serves as a valuable building block in multi-step organic synthesis due to its distinct and orthogonally reactive functional groups: the aldehyde, the chloro substituent, and the activated aromatic ring. youtube.comlibretexts.org Synthetic chemists can selectively target these sites to construct complex molecular architectures.

The aldehyde group is a versatile handle for transformations such as:

Oxidation to a carboxylic acid.

Reduction to a primary alcohol. researchgate.net

Wittig reactions or Horner-Wadsworth-Emmons reactions to form alkenes.

Condensation reactions to form imines, oximes, or hydrazones, which are precursors to various heterocyclic systems.

The chloro group, as discussed, can be substituted via SNAr reactions or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at that position. The strategic application of these reactions in a specific order is a cornerstone of designing efficient synthetic routes for pharmaceuticals, agrochemicals, and materials science. libretexts.org The interplay between these functional groups allows for the creation of a diverse array of complex derivatives from a single, readily available intermediate.

Photophysical Properties and Excited State Dynamics

The photophysical properties of this compound are dictated by the electronic transitions associated with its aromatic carbonyl system. Like many aromatic aldehydes, its absorption spectrum is expected to feature π→π* and n→π* transitions. The π→π* transitions are typically strong and occur at higher energies (shorter wavelengths), while the n→π* transitions, involving the non-bonding electrons of the carbonyl oxygen, are weaker and occur at lower energies (longer wavelengths).

Upon absorption of light, the molecule is promoted to an electronically excited state. The dynamics of this excited state determine its fate, which can include:

Fluorescence: Radiative decay from the lowest singlet excited state (S₁) back to the ground state (S₀).

Intersystem Crossing (ISC): A non-radiative transition from a singlet excited state to a triplet excited state (T₁). This process is often efficient in molecules containing carbonyl groups. rsc.org

Phosphorescence: Radiative decay from the lowest triplet excited state (T₁) to the ground state. This is typically a much slower process than fluorescence. rsc.org

Non-radiative decay: De-excitation through vibrational relaxation (heat).

Photochemical reaction: The excited molecule undergoes a chemical transformation.

The presence of the chlorine atom (a heavy atom) can enhance the rate of intersystem crossing due to spin-orbit coupling, potentially leading to a higher triplet quantum yield. The methoxy (B1213986) group, being an electron-donating group, can also influence the energies of the excited states. scispace.com Detailed studies using techniques like femtosecond spectroscopy would be required to fully elucidate the complex sequence of events, including internal conversion and intersystem crossing, that govern the excited state lifetime and deactivation pathways of this molecule. rsc.org

Bioactivity and Emerging Applications of 2 Chloro 4 Methoxybenzaldehyde and Its Advanced Derivatives

Antimicrobial Efficacy and Mechanistic Insights

Derivatives of 2-Chloro-4-methoxybenzaldehyde have demonstrated promising activity against a spectrum of microbial pathogens. The introduction of different functional groups to the core structure has been a key strategy in developing novel antimicrobial agents.

Antibacterial Activity: Spectrum and Selectivity (e.g., Gram-positive vs. Gram-negative bacteria)

Chalcones, a class of compounds derived from benzaldehydes, have shown significant antibacterial potential. A study on novel chalcone (B49325) derivatives, where the benzaldehyde (B42025) moiety is a key building block, revealed that specific substitutions play a crucial role in their activity. For instance, a chalcone derivative featuring a 2-chloro substitution exhibited excellent antibacterial activity against both Gram-positive and Gram-negative bacteria wiserpub.com. This suggests that the presence of the chloro group, as seen in the this compound structure, can be a favorable feature in the design of broad-spectrum antibacterial agents.

Bis-chalcones with chloro-substitutions have also been investigated, showing strong antibacterial activities against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Salmonella enteritidis nih.gov. The antibacterial properties of these compounds were confirmed through disc diffusion assays nih.gov. Furthermore, Schiff bases, another class of derivatives, have been synthesized from various benzaldehydes and have demonstrated broad-spectrum antibacterial activity ajol.info.

| Compound | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| 2-Chloro substituted chalcone | Gram-positive and Gram-negative species | Excellent | wiserpub.com |

| Bis-chalcone with -Cl substitution | Escherichia coli | Strong | nih.gov |

| Bis-chalcone with -Cl substitution | Pseudomonas aeruginosa | Strong | nih.gov |

| Bis-chalcone with -Cl substitution | Staphylococcus aureus | Strong | nih.gov |

| Bis-chalcone with -Cl substitution | Salmonella enteritidis | Strong | nih.gov |

Antifungal Activity Profile

The exploration of this compound derivatives has also extended to their potential as antifungal agents. Schiff bases derived from various aldehydes have been a focal point of such research. Studies on Schiff bases of 2-hydroxy-4-methoxybenzaldehyde (B30951) and cinnamaldehyde (B126680) have shown that these compounds can possess significant antiaflatoxigenic and antimicrobial properties nih.gov. While not directly derived from this compound, these findings suggest that the formation of Schiff bases is a viable strategy for enhancing the antifungal activity of benzaldehyde-related structures.

Furthermore, research on 2-chloro-N-phenylacetamide, a related chlorinated compound, has demonstrated its fungicidal and antibiofilm activity against fluconazole-resistant Candida species, indicating the potential of chloro-substituted compounds in antifungal applications . Another study highlighted the antifungal activity of 2-chloro-N-phenylacetamide against strains of Aspergillus flavus mdpi.com.

Anti-Biofilm Properties and Disruption Mechanisms

Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. Derivatives of this compound have emerged as potential anti-biofilm agents. For instance, cinnamaldehyde derivatives, including 4-chlorocinnamaldehyde, have been shown to possess antibacterial and antivirulence activities nih.gov. These compounds were found to prevent the adhesion of Vibrio parahaemolyticus to surfaces by inhibiting cell surface hydrophobicity, fimbriae production, and flagella-mediated motility in a dose-dependent manner nih.gov.

The anti-biofilm potential is not limited to cinnamaldehyde derivatives. As mentioned previously, 2-chloro-N-phenylacetamide has also demonstrated the ability to inhibit biofilm formation and disrupt preformed biofilms of fluconazole-resistant Candida species . This dual action of inhibiting biofilm formation and eradicating established biofilms is a highly desirable characteristic for novel antimicrobial agents.

Molecular Mechanisms of Cell Membrane Interaction and Permeabilization

The precise molecular mechanisms by which this compound derivatives exert their antimicrobial effects are still under investigation, but interactions with the cell membrane are believed to play a crucial role. Reactive chlorine species, in general, are known to react with various cellular components, and the cytoplasmic membrane has been proposed as a key target nih.gov. Chlorine can cause extensive permeabilization of the cytoplasmic membrane, although the concentrations required for this effect may be higher than those needed for cell inactivation nih.gov.